molecular formula C19H26FN3O5S B3998662 Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B3998662
M. Wt: 427.5 g/mol
InChI Key: AKDKUTKHBHTKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the fluorophenylsulfonyl group. Common reagents used in these reactions include various sulfonyl chlorides, piperidine, and piperazine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C for highly reactive intermediates to reflux conditions for more stable reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is believed to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine and piperazine rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
  • Ethyl 4-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
  • Ethyl 4-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S/c1-2-28-19(25)22-13-11-21(12-14-22)18(24)15-7-9-23(10-8-15)29(26,27)17-5-3-16(20)4-6-17/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKUTKHBHTKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.